molecular formula C24H21N5O4 B14081413 benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B14081413
M. Wt: 443.5 g/mol
InChI Key: UONARNCPFPKJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetate with a suitable imidazole precursor under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid or other strong acids to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial or anticancer properties .

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in treating various diseases by modifying its structure to enhance its biological activity .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

benzyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

InChI

InChI=1S/C24H21N5O4/c1-26-21-20(22(31)27(2)24(26)32)29-13-18(17-11-7-4-8-12-17)28(23(29)25-21)14-19(30)33-15-16-9-5-3-6-10-16/h3-13H,14-15H2,1-2H3

InChI Key

UONARNCPFPKJHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.